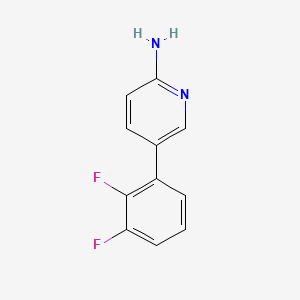

5-(2,3-Difluorophenyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRDJPBLRYOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652000 | |

| Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875166-91-9 | |

| Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Palladium Catalyzed Intramolecular C H Arylation:a Powerful Modern Strategy for Forming Aryl Aryl Bonds is the Direct, Palladium Catalyzed Coupling of Two C H Bonds or a C H Bond and a C X Bond. a Derivative of 5 2,3 Difluorophenyl Pyridin 2 Amine Could Be Functionalized at the Amino Group with a Directing Group, Such As a Picolinamide or a Pyrimidine, Which Can Coordinate to the Palladium Catalyst. This Coordination Positions the Catalyst to Activate a C H Bond on the Difluorophenyl Ring at the C 6 Position and Couple It with the C 3 Position of the Pyridine Ring. This Type of Reaction, Often Called a Dehydrogenative Coupling or a Direct Arylation, Can Form Polycyclic Aromatic Structures.nih.govthe Process Typically Requires a Pd Ii Catalyst and an Oxidant Like Cu Ii or Ag I to Regenerate the Catalyst.nih.gov

Stability and Degradation Pathways in Controlled Environments

The stability of this compound is influenced by its constituent functional groups: an aminopyridine ring, a difluorophenyl ring, and the biaryl C-C bond connecting them. The presence of fluorine atoms is known to significantly impact the metabolic and thermal stability of organic molecules. nih.gov

Inherent Stability: The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which generally imparts high thermal and metabolic stability to the fluorinated phenyl ring. nih.gov Cleavage of the C-F bond is energetically demanding and typically requires specific enzymatic or harsh chemical conditions. researchgate.net Similarly, the aryl-aryl single bond is robust. Therefore, the molecule is expected to be relatively stable under standard ambient conditions of temperature and light. Studies on similar compounds like 4-aminopyridine (B3432731) have shown excellent chemical stability in solid form when protected from light at room temperature for extended periods. cjhp-online.canih.gov

Degradation Pathways:

pH-Dependent Degradation: The aminopyridine moiety has a basic nitrogen atom on the ring and an exocyclic amino group, making its stability susceptible to pH. In strongly acidic solutions, protonation of the ring nitrogen occurs. While stable for short periods, prolonged exposure to strong acid or base, especially at elevated temperatures, could catalyze hydrolysis or ring-opening reactions. cjhp-online.casefh.es

Oxidative Degradation: The aromatic rings and the amino group are potential sites for oxidation. In a biological context, cytochrome P450 enzymes could hydroxylate the aromatic rings or N-oxidize the amino group. researchgate.net Chemically, strong oxidizing agents (e.g., hydrogen peroxide, permanganate) would likely lead to complex degradation mixtures, including hydroxylated and ring-opened products. sefh.es

Photodegradation: Aromatic amines and haloaromatics can be susceptible to degradation upon exposure to UV light. Potential photochemical reactions include C-F bond cleavage via reductive dehalogenation or oxidation of the amine, leading to dimerization or polymerization. researchgate.net

Thermal Degradation: While thermally stable, at very high temperatures (>200-250 °C), the molecule will undergo decomposition. beilstein-journals.org The likely initial points of fragmentation would be the C-N bond of the amino group or the central C-C biaryl bond, followed by further breakdown of the aromatic rings.

Table 3: Summary of Stability and Potential Degradation of this compound

| Condition | Expected Stability | Potential Degradation Pathway(s) | Plausible Degradation Products | Reference |

|---|---|---|---|---|

| Neutral pH, Room Temp, Dark | High | Minimal degradation | - | cjhp-online.canih.gov |

| Strong Acid (e.g., 1M HCl), Heat | Moderate to Low | Acid-catalyzed hydrolysis/ring reactions | Hydroxypyridines, ring-opened fragments | cjhp-online.casefh.es |

| Strong Base (e.g., 1M NaOH), Heat | Moderate | Base-catalyzed decomposition | Phenolic derivatives, de-aminated pyridine (B92270) | cjhp-online.ca |

| Oxidizing Agent (e.g., H₂O₂, CYP450) | Low | Aromatic hydroxylation, N-oxidation | Hydroxylated biaryls, N-oxides, quinone-like structures | researchgate.net |

| UV Radiation | Moderate to Low | Photolysis, radical reactions | De-fluorinated products, dimers, polymeric materials | researchgate.net |

| High Temperature (>250 °C) | Low | Thermal fragmentation | Pyridine, 1,2-difluorobenzene, smaller gaseous fragments | beilstein-journals.org |

Mechanistic Organic Chemistry of 5 2,3 Difluorophenyl Pyridin 2 Amine and Its Derivatives

Reactivity of the Pyridin-2-amine Moiety

The exocyclic amine group (-NH₂) in 5-(2,3-Difluorophenyl)pyridin-2-amine is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of chemical transformations typical of primary amines.

Acylation and Sulfonylation: The amine can react with acylating agents (like acid chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) to form the corresponding amides and sulfonamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation to form secondary and tertiary amines.

Buchwald-Hartwig Amination: The aminopyridine moiety can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides or triflates, a common method for synthesizing more complex tri-aryl structures. nih.gov

Formation of Schiff Bases: Reaction with aldehydes or ketones under appropriate conditions leads to the formation of imines (Schiff bases), which are versatile intermediates in organic synthesis.

The nucleophilicity of the amine is modulated by the electronic effects of both the pyridine (B92270) ring and the difluorophenyl substituent. The pyridine ring nitrogen acts as an electron-withdrawing group via the inductive effect, which tends to decrease the electron density on the exocyclic amine, thereby reducing its basicity and nucleophilicity compared to aniline. However, this is counteracted by the resonance effect, where the amine's lone pair can be delocalized into the ring.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it generally less reactive towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org The ring nitrogen strongly deactivates the ring towards electrophiles. However, the presence of the powerful electron-donating amino group at the C2 position activates the ring for EAS reactions. brainly.com

The amino group is a strong ortho, para-director. In the context of 2-aminopyridine (B139424), it directs incoming electrophiles to the C3 and C5 positions. Since the C5 position is already occupied by the 2,3-difluorophenyl group, electrophilic substitution is strongly directed to the C3 position.

Common EAS reactions include:

Halogenation: Bromination or chlorination typically occurs at the C3 and/or C5 position. For 5-substituted 2-aminopyridines, substitution is expected at the C3 position. For example, bromination of 2-aminopyridine often yields a mixture of 5-bromo-2-aminopyridine and 3,5-dibromo-2-aminopyridine. chemindigest.com

Nitration: Direct nitration of pyridine is often difficult, but the activating amino group facilitates this reaction, which would be expected to occur at the C3 position. wikipedia.org

Sulfonation: Similar to nitration, sulfonation would proceed at the C3 position.

The regioselectivity is governed by the stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at the C3 position allows for resonance stabilization of the positive charge by the amino group without placing the charge on the electronegative ring nitrogen.

| Reaction Type | Expected Major Product |

| Bromination (Br₂) | 3-Bromo-5-(2,3-difluorophenyl)pyridin-2-amine |

| Nitration (HNO₃/H₂SO₄) | 5-(2,3-Difluorophenyl)-3-nitropyridin-2-amine |

| Acylation (e.g., CH₃COCl) | N-(5-(2,3-Difluorophenyl)pyridin-2-yl)acetamide |

Influence of the 2,3-Difluorophenyl Group on Reactivity

The 2,3-difluorophenyl group significantly modifies the electronic and steric environment of the pyridin-2-amine moiety, influencing its reactivity in a predictable manner.

Fluorine is the most electronegative element, and its primary electronic influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I effect). libretexts.org This effect is partially countered by a weaker electron-donating resonance effect (+R effect), where the lone pairs on fluorine can be donated to the aromatic pi-system.

Inductive Effect (-I): The two fluorine atoms strongly withdraw electron density from the phenyl ring, making it electron-poor. This deactivation is transmitted to the attached pyridine ring, further reducing the nucleophilicity of the exocyclic amine and the pyridine nitrogen.

Steric hindrance refers to the spatial bulk of groups that can impede a chemical reaction. nih.gov In this compound, the phenyl group itself is bulky. The presence of a fluorine atom at the ortho position (C2 of the phenyl ring) creates significant steric crowding around the pivot bond connecting the two rings.

This steric hindrance has several consequences:

Restricted Rotation: Free rotation around the C-C bond between the pyridine and phenyl rings is hindered. This can lead to a twisted conformation in the ground state, affecting the overlap of the pi-systems of the two rings.

Inhibition of Coplanarity: The steric clash between the ortho-fluorine and the hydrogen atom at the C4 or C6 position of the pyridine ring prevents the molecule from adopting a fully planar conformation. This reduces pi-conjugation between the two rings, partially isolating their electronic systems.

Shielding of Reactive Sites: The bulky aryl group can sterically shield adjacent positions, primarily the C6 position on the pyridine ring, from the approach of reagents. This further reinforces the preference for reactions to occur at the more accessible C3 position or the exocyclic amine. The approach to the pyridine nitrogen can also be partially blocked. beilstein-journals.org

| Factor | Consequence on Reactivity |

| Electronic Effect | Decreased nucleophilicity of the amine group. Deactivation of the pyridine ring towards EAS. |

| Steric Hindrance | Reduced pi-conjugation between rings. Reinforces regioselectivity by blocking adjacent sites. |

Reaction Mechanisms of Key Transformations

The reactivity patterns discussed above dictate the mechanisms of the key reactions this molecule undergoes.

Mechanism of Electrophilic Bromination:

The bromination of this compound is a classic example of electrophilic aromatic substitution on an activated pyridine ring.

Generation of Electrophile: A bromine molecule (Br₂) is polarized by a Lewis acid or polar solvent to generate the electrophilic species Br⁺.

Nucleophilic Attack: The pi-electrons of the electron-rich pyridine ring attack the electrophile. The attack is directed to the C3 position due to the powerful activating and directing effect of the C2-amino group.

Formation of Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The positive charge is delocalized over the ring and, crucially, onto the exocyclic nitrogen atom, which provides significant stabilization.

Deprotonation: A base (e.g., H₂O or Br⁻) removes the proton from the C3 position, restoring the aromaticity of the pyridine ring and yielding the final product, 3-bromo-5-(2,3-difluorophenyl)pyridin-2-amine.

Mechanism of Nucleophilic Acylation of the Amine Group:

The reaction of the amine group with an acyl chloride is a standard nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of the nitrogen atom of the exocyclic amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the pi-bond of the carbonyl group, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbonyl double bond, and the chloride ion is ejected as a good leaving group.

Deprotonation: A weak base (such as another molecule of the amine or a solvent molecule) removes the proton from the nitrogen atom, yielding the neutral N-acylated amide product.

Elucidation of Catalyst Cycles in Cross-Coupling Reactions

The synthesis of this compound, a biaryl compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for forming the critical carbon-carbon bond between the pyridine and the difluorophenyl rings. numberanalytics.com The catalytic cycle for this transformation is a well-studied process that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Catalytic Cycle:

Transmetalation: In the next step, the organic group from the organoboron reagent (2,3-difluorophenylboronic acid or a corresponding boronate ester) is transferred to the palladium(II) center. This process, known as transmetalation, requires the presence of a base. The role of the base is crucial; it activates the organoboron compound by forming a more nucleophilic borate (B1201080) species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex, displacing the halide ligand. wikipedia.orgdeepdyve.com The exact mechanism of transfer is complex, but it results in a new Pd(II) complex bearing both the pyridyl and the difluorophenyl groups. wikipedia.org

Reductive Elimination: The final step is reductive elimination, where the two organic ligands—the pyridyl and difluorophenyl groups—are coupled to form the final biaryl product, this compound. This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle. wikipedia.orgyonedalabs.com The bulky nature of the phosphine (B1218219) ligands can also promote this final step. wikipedia.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For challenging substrates like amino-substituted pyridines, which can potentially inhibit the catalyst, specialized ligand systems have been developed to achieve high yields. organic-chemistry.orgacs.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aminopyridine Substrates

| Electrophile | Nucleophile | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 82 | organic-chemistry.org |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 99 | organic-chemistry.org |

| 2-Bromopyridine | Lithium triisopropyl(3-aminopyridin-2-yl)boronate | Pd₂(dba)₃ | (t-Bu)₂P(p-NMe₂Ph) | KF | Dioxane | 75 | nih.gov |

| 4-Chlorobenzonitrile | Lithium triisopropyl(pyridin-2-yl)boronate | Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl | KF | Dioxane | 73 | nih.gov |

Proposed Pathways for Intramolecular Cyclizations

Derivatives of this compound can be designed to undergo intramolecular cyclization, providing access to a variety of complex, fused heterocyclic ring systems. These transformations typically involve the formation of a new bond between the two aryl rings or between a substituent and one of the rings. Plausible pathways include intramolecular nucleophilic aromatic substitution and transition-metal-catalyzed C-H activation.

Structure Activity Relationship Sar Studies and Molecular Design Pertaining to 5 2,3 Difluorophenyl Pyridin 2 Amine

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring is a common motif in pharmacologically active compounds, and its modification is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The arrangement of substituents on the pyridine ring can significantly influence biological activity. While direct studies on positional isomers of 5-(2,3-Difluorophenyl)pyridin-2-amine are not extensively available in the public domain, research on related 2-aminopyridine (B139424) and 5-phenylpyridine series provides valuable insights. For instance, in a series of 2-aminopyridine based inhibitors of Leucine-rich repeat kinase 2 (LRRK2), the point of attachment of the aryl group and other substituents on the pyridine core was critical for activity. nih.gov The relative positions of the amine and the phenyl group are crucial for establishing key interactions with the target protein, often involving the formation of hydrogen bonds via the pyridine nitrogen and the amino group.

Alkyl Groups: The introduction of small alkyl groups, such as methyl, can influence activity. For example, in a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, the methyl group at position 5 was a common feature in compounds showing antimicrobial activity. mdpi.com

Halogen Groups: Halogen atoms can modulate the electronic properties of the pyridine ring and introduce new interaction points. For instance, in a series of pyridinone–thiohydantoin derivatives, halogen substitutions were explored to enhance inhibitory activity against mutant IDH1. frontiersin.org

Heteroaryl Groups: The replacement or addition of other heteroaryl rings to the pyridine scaffold is a common strategy. In the development of Raf kinase inhibitors, fused heterocyclic systems based on a pyridine backbone were synthesized and evaluated. nih.gov Similarly, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the introduction of a pyrazol-3-yl group at the 4-position of the pyridine ring was investigated.

| Compound/Analog | Modification on Pyridine Ring | Observed Effect on Activity | Reference |

| 2-aminopyridine derivative | Varied substitution pattern | Potent LRRK2 inhibition | nih.gov |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | Methyl group at C5 | Contributed to antimicrobial activity | mdpi.com |

| Pyridinone-thiohydantoin derivative | Halogen substitutions | Modulated inhibitory activity | frontiersin.org |

Modulation of the Difluorophenyl Moiety

The difluorophenyl group is a key structural feature, and its modification can have a profound impact on biological activity, primarily through altering electronic interactions and metabolic stability.

The position and number of fluorine atoms on the phenyl ring are critical for modulating activity. The strategic placement of fluorine can influence the molecule's conformation and its ability to interact with target residues. acs.org While specific SAR data for the 2,3-difluoro substitution pattern in 5-phenylpyridin-2-amines is limited in publicly available literature, studies on other fluorinated phenyl-containing compounds highlight the importance of the fluorination pattern. For example, in a series of N-(3-Fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides, the presence and position of halogen atoms on the phenyl ring were crucial for dopamine (B1211576) D3 receptor selectivity. nih.gov

Replacing the difluorophenyl ring with other aryl or heteroaryl moieties is a common strategy to explore different binding pockets and improve properties. In the context of thieno[2,3-b]pyridine (B153569) derivatives with anti-proliferative activity, substitution of the phenyl ring at the eastern fragment of the molecule with groups like 2,3-dichloro or 2,3-dibromo demonstrated significant activity. nih.gov This suggests that the substitution pattern on the aryl ring is a key determinant of efficacy.

| Compound/Analog | Modification on Phenyl Ring | Observed Effect on Activity | Reference |

| N-(3-Fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides | 2,3-dichlorophenyl | High D3 receptor selectivity | nih.gov |

| 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines | 2,3-dichloro or 2,3-dibromo phenyl | Potent anti-proliferative activity | nih.gov |

Impact of Amine Group Functionalization

The 2-amino group on the pyridine ring is a primary site for interaction and functionalization. Its modification can drastically alter the compound's biological profile. In many kinase inhibitors, the 2-aminopyridine motif acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

Studies on related 2-aminothiazole (B372263) inhibitors of cyclin-dependent kinase 5 (cdk5) have shown that N-acylation of the 2-amino group can lead to significant improvements in potency and selectivity. sigmaaldrich.commerckmillipore.com For instance, conversion of the primary amine to an isobutyramide (B147143) resulted in a potent inhibitor. Further exploration of different amide substitutions could be a viable strategy for optimizing the activity of this compound.

In other instances, such as with certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it has been established that the 3-amino group must remain as a primary amine for maximal efficacy, as functionalization leads to a significant loss of activity. nih.gov This highlights the context-dependent nature of amine group modifications.

| Compound/Analog | Modification of Amine Group | Observed Effect on Activity | Reference |

| 2-aminothiazole derivative | N-acylation (isobutyramide) | Improved potency and selectivity for cdk5 | sigmaaldrich.commerckmillipore.com |

| 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine | Functionalization of the 3-amino group | Significant loss of anti-proliferative activity | nih.gov |

Primary, Secondary, and Tertiary Amine Analogues

The primary amine at the 2-position of the pyridine ring in this compound is a key functional group that can significantly influence its biological activity through hydrogen bonding interactions and by serving as a point for further derivatization. The classification of amines as primary, secondary, or tertiary is determined by the number of carbon atoms directly bonded to the nitrogen atom. nih.govmdpi.com A primary (1°) amine has one carbon-nitrogen bond, a secondary (2°) amine has two, and a tertiary (3°) amine has three. nih.govmdpi.com

In many biologically active pyridine and pyrimidine (B1678525) series, the nature of the 2-amino group is a crucial determinant of activity. For instance, in a series of 3,5-diaryl-2-aminopyridines developed as antimalarial agents, replacement or substitution of the 2-amino group led to a significant loss of activity. publish.csiro.au This suggests that the primary amine is likely involved in essential interactions with the biological target.

Modification of the primary amine to a secondary or tertiary amine can have varied effects depending on the target and the nature of the substituents. In a series of N-substituted piperazine (B1678402) amine reuptake inhibitors, alterations to the amine functionality significantly impacted potency and selectivity. nih.gov For this compound, alkylation or arylation of the 2-amino group would increase lipophilicity and steric bulk, which could either enhance or diminish activity. For example, the introduction of small alkyl groups might improve cell permeability, while larger groups could disrupt critical binding interactions.

The table below illustrates the classification of potential amine analogues of the parent compound.

| Compound Name | Amine Classification | General Structure |

| This compound | Primary | R-NH₂ |

| N-Methyl-5-(2,3-difluorophenyl)pyridin-2-amine | Secondary | R-NH-CH₃ |

| N,N-Dimethyl-5-(2,3-difluorophenyl)pyridin-2-amine | Tertiary | R-N(CH₃)₂ |

Note: R represents the 5-(2,3-difluorophenyl)pyridin-2-yl moiety.

The synthesis of such analogues can be achieved through various methods, including reductive amination or N-alkylation of the primary amine. acs.orgchemrxiv.org For instance, the reaction of 2-aminopyridines with diketones in the presence of a catalyst like BF₃·OEt₂ has been shown to be an effective method for N-alkylation. acs.org

Acylation, Alkylation, and Arylation Derivatives

Further modification of the 2-amino group through acylation, alkylation, and arylation can provide valuable insights into the SAR of this compound. These modifications alter the electronic and steric properties of the amine, which can profoundly impact its biological activity.

Acylation: The conversion of the primary amine to an N-acyl derivative introduces an amide bond. N-acyl amides are a class of compounds with diverse biological activities, often acting as signaling molecules. nih.govwikipedia.orgnih.gov The acetylation of aminopyridines, for example, has been studied to understand the reaction mechanism, which can occur either directly at the amino nitrogen or through a ring N-acetyl intermediate, depending on the isomer. publish.csiro.au For 2-aminopyridines, direct acetylation of the exocyclic amino group is generally favored. publish.csiro.au The introduction of an acyl group can modulate the hydrogen bonding capacity and lipophilicity of the molecule.

Alkylation: N-alkylation of 2-aminopyridines can be achieved through various synthetic methods. acs.orgchemrxiv.org The introduction of alkyl groups can increase lipophilicity, which may enhance membrane permeability. mdpi.com However, increased steric bulk around the amino group can also negatively impact binding to a target protein. The effect of N-alkylation is highly dependent on the specific biological target and the size and nature of the alkyl group. In a study of N-alkyl nitrobenzamides with antimycobacterial activity, lipophilicity was found to be a critical factor, with intermediate chain lengths showing the best activity. mdpi.com

Arylation: The introduction of an aryl group on the 2-amino nitrogen results in a diarylamine structure. N-arylation of 2-aminopyridine derivatives can be achieved using methods like the Chan-Lam coupling or reaction with arynes. nih.govacs.orgacs.org This modification can introduce additional π-π stacking or other interactions with the target, potentially increasing potency. In a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, the nature of the N-aryl substituent significantly influenced their anticancer activity. nih.gov

The following table summarizes the potential derivatives of this compound.

| Modification | Derivative Name | Potential Impact on Properties |

| Acylation | N-Acetyl-5-(2,3-difluorophenyl)pyridin-2-amine | Increased polarity, altered H-bonding |

| Alkylation | N-Ethyl-5-(2,3-difluorophenyl)pyridin-2-amine | Increased lipophilicity and steric bulk |

| Arylation | N-Phenyl-5-(2,3-difluorophenyl)pyridin-2-amine | Increased steric bulk, potential for π-stacking |

Conformational Analysis and its Relationship to Molecular Activity

The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule consists of two aromatic rings, a pyridine and a difluorophenyl ring, connected by a single bond. The rotation around this bond determines the relative orientation of the two rings, which in turn affects how the molecule fits into a biological target's binding site.

The presence of the two fluorine atoms at the 2- and 3-positions of the phenyl ring introduces significant steric and electronic effects that influence the molecule's preferred conformation. The fluorine atoms can engage in intramolecular interactions with the pyridine ring, potentially leading to a non-planar, twisted conformation being favored. Molecular modeling studies, including 3D-QSAR and molecular dynamics simulations, are powerful tools for investigating the preferred conformations and understanding their impact on selectivity and potency. nih.govmdpi.comresearchgate.net For instance, in a study of N-phenylpyrimidin-2-amine derivatives, molecular docking and MESP analyses were used to elucidate the structural determinants for selective inhibition of different kinases. nih.gov

The torsional angle between the pyridine and phenyl rings is a critical parameter. A more rigid conformation, where rotation is restricted, can be entropically favored for binding, as less conformational freedom is lost upon binding to the target. The difluoro substitution pattern is expected to create a specific conformational preference that could be crucial for its activity.

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. researchgate.net This approach is often used to improve properties such as potency, selectivity, or pharmacokinetics, or to explore novel chemical space and generate new intellectual property.

For the this compound scaffold, several scaffold hopping strategies could be envisioned. One common approach is the replacement of the pyridine ring with other heterocyclic systems. For example, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacing the pyridine core with a pyrazine (B50134) ring led to a new series of potent analogues with oral in vivo activity. publish.csiro.au This suggests that a pyrazine scaffold could be a viable replacement for the pyridine ring in this compound.

Phenyl Ring Modifications: The 2,3-difluorophenyl group is crucial for activity. However, other substitution patterns or even replacement of the phenyl ring with other aromatic heterocycles could be explored. For instance, replacing a phenyl ring with a thiophene (B33073) is a classic bioisosteric replacement. nih.gov

Pyridine Ring Bioisosteres: As mentioned, pyrazine is a potential bioisostere for pyridine. publish.csiro.au Other heterocycles such as pyrimidine or pyridazine (B1198779) could also be considered, although these changes can significantly affect the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov

Difluoro Group Mimics: The difluoro substitution pattern contributes to both the electronic nature and the conformational preference of the molecule. While a direct replacement is challenging, exploring other electron-withdrawing groups or combinations of substituents that mimic the electronic and steric effects of the difluorophenyl group could be a fruitful avenue.

The following table presents some potential scaffold hops and bioisosteric replacements for this compound based on literature precedents.

| Original Scaffold/Group | Proposed Replacement | Rationale/Precedent | Reference |

| Pyridine | Pyrazine | Successful scaffold hop in related antimalarial series. | publish.csiro.au |

| Phenyl | Thiophene | Classic bioisosteric replacement. | nih.gov |

| Pyridine | Pyrimidine | Common heterocyclic bioisostere. | nih.gov |

These strategies, guided by computational modeling and synthetic exploration, are essential for the rational design of new analogues of this compound with improved therapeutic potential.

Exploration of Biological Targets and in Vitro/in Vivo Mechanistic Studies Excluding Human Clinical Data

Enzyme Inhibition and Modulation Studies

The core structure of 5-(2,3-difluorophenyl)pyridin-2-amine is a scaffold that has been explored for its inhibitory potential against several key enzyme families involved in inflammation and cell signaling.

The diarylpyridine scaffold is a well-known pharmacophore for selective inhibition of cyclooxygenase-2 (COX-2). While direct inhibitory data for this compound is not prominently available in published literature, the activity of structurally similar compounds provides a basis for its potential role as a COX-2 inhibitor. For instance, diarylhydantoin derivatives, which share a diaryl structure, have been identified as potent and selective COX-2 inhibitors. nih.gov The selectivity for COX-2 over COX-1 is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects. Molecular modeling studies of related compounds suggest that the diaryl arrangement can fit into the active site of the COX-2 enzyme. nih.govunair.ac.id

The following table contains data for related diaryl compounds, not this compound itself, to illustrate the typical inhibitory concentrations observed for this class of molecules.

| Compound | COX-2 IC50 (μM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | 0.077 | >1298 | nih.gov |

| Celecoxib (Reference Drug) | 0.060 | 405 | nih.gov |

| Pyridazine (B1198779) Derivative 9a | 0.0155 | 21.29 | nih.gov |

| Benzhydrylpiperazine Derivative 9d | 0.25 | N/A | rsc.org |

Lipoxygenases, particularly 5-lipoxygenase (5-LOX), are enzymes involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. biorxiv.org The inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. Research into coumarin (B35378) and isoxazole (B147169) derivatives has demonstrated significant 5-LOX inhibitory activity. biorxiv.orgnih.gov Although specific studies on this compound are lacking, related heterocyclic compounds have been shown to be effective inhibitors. nih.gov Some compounds have been developed as dual inhibitors of both COX-2 and 5-LOX, which could offer a broader anti-inflammatory effect. rsc.org

The data below is for compounds evaluated for 5-LOX inhibition and does not include the subject compound of this article.

| Compound Class | Example Compound | 5-LOX IC50 (μM) | Reference |

|---|---|---|---|

| Benzhydrylpiperazine Derivative | 9d | 7.87 | rsc.org |

| Coumarin Derivative | 35 | Potent (qualitative) | nih.gov |

| Isoxazole Derivative | C6 | 3.67 | biorxiv.org |

| Pyrimidine (B1678525) Acrylamide | Compound 9 | 1.1 | nih.gov |

The 2-aminopyridine (B139424) and related nitrogen-containing heterocyclic structures are common scaffolds in the design of protein kinase inhibitors. Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its inhibition is a target in certain cancers. nih.gov Specifically, activin receptor-like kinase-2 (ALK2) is a bone-morphogenic protein (BMP) type I receptor, and its inhibitors have been investigated for diseases like fibrodysplasia ossificans progressiva and certain cancers. nih.gov While there is no direct evidence of this compound inhibiting ALK2 or Mitogen- and stress-activated protein kinase 1 (MSK1), the general class of 2-aminopyrimidine (B69317) and related heterocyclic compounds has been a fertile ground for discovering kinase inhibitors. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents. nih.gov Diaminopyrimidine derivatives, which have some structural similarities to 2-aminopyridines, have been extensively studied as DHFR inhibitors. nih.gov These compounds can show selectivity for the microbial or protozoal enzyme over the human counterpart. nih.govnih.gov There is currently no available research directly linking this compound to the inhibition of DHFR or thymidylate synthase.

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. The three main isoforms are neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The 2-aminopyridine scaffold has been identified as a promising base for the development of potent and selective nNOS inhibitors. nih.gov Selective inhibition of nNOS is a therapeutic goal for various neurodegenerative disorders. nih.gov While compounds with a 2-aminopyridine core have shown high selectivity for nNOS over eNOS and iNOS, specific data for this compound has not been reported. nih.gov

The following table illustrates the inhibitory activity and selectivity of a 2-aminopyridine-based compound for NOS isoforms. This data is not for this compound.

| Compound | Target | Ki (nM) | Selectivity (n/e) | Selectivity (n/i) | Reference |

|---|---|---|---|---|---|

| Compound 14j (2-aminopyridine derivative) | Human nNOS | 13 | 1761-fold | N/A | nih.gov |

| Rat nNOS | 16 |

Receptor Binding and Agonist/Antagonist Profiling

Currently, there is a lack of publicly available scientific literature detailing the receptor binding profile or any agonist or antagonist activities of this compound. Comprehensive screening against a panel of receptors would be necessary to determine its potential interactions.

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions. nih.gov The general class of 2-amino-5-aryl-pyridines has been identified from high-throughput screening as a series of CB2 agonists. nih.gov However, specific studies detailing the binding affinity, potency, or efficacy of this compound as a CB2 agonist are not available in the reviewed literature. While related compounds have been explored, no direct data for this specific molecule's interaction with the CB2 receptor has been published. nih.govnih.gov

Other G-Protein Coupled Receptors (GPCRs)

GPCRs constitute a large family of receptors that are the target for a significant portion of modern drugs. nih.gov To determine the selectivity of a compound, it is often screened against a panel of various GPCRs. nih.gov A thorough search of available scientific databases did not yield any studies that have reported the screening of this compound against other GPCRs to determine its selectivity profile or off-target activities.

Cellular Activity Studies (In Vitro)

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, T47D, C6, HepG2, Caco-2, MCF-7, MDA-MB-468, K562, SaOS2)

The evaluation of a compound's ability to inhibit the growth of or kill cancer cells is a fundamental step in anticancer drug discovery. A wide range of cancer cell lines, including those listed, are commonly used for these in vitro assays. nih.gov While numerous studies have investigated the cytotoxic properties of various heterocyclic compounds, including other pyridine (B92270) and imidazopyridine derivatives, against cell lines such as HeLa, MCF-7, MDA-MB-468, K562, and SaOS2, no specific data on the antiproliferative or cytotoxic effects of this compound have been reported. mdpi.commdpi.comnih.gov

Mechanism of Action in Cellular Apoptosis and Cell Cycle Modulation

Compounds that exhibit cytotoxic activity are often further investigated to understand their mechanism of action, such as their ability to induce programmed cell death (apoptosis) or to cause cell cycle arrest. nih.gov These mechanisms are typically assessed using techniques like flow cytometry with specific stains such as Annexin V and propidium (B1200493) iodide. nih.govtghn.orgmdpi.com As no primary cytotoxicity data is available for this compound, there are consequently no follow-up studies in the published literature that investigate its potential effects on cellular apoptosis or cell cycle progression in cancer cells.

Anti-inflammatory Modulatory Effects in Cellular Models

Cellular models are crucial for identifying the anti-inflammatory potential of new chemical entities, often by measuring their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or modulate inflammatory pathways. nih.govnih.gov The literature contains reports on the anti-inflammatory properties of other pyridopyrimidine derivatives, but a specific investigation into the anti-inflammatory modulatory effects of this compound in any cellular model has not been found.

Biofilm Inhibition and Antimicrobial Properties

Bacterial biofilms contribute significantly to antibiotic resistance, making the discovery of agents that can inhibit their formation a critical research area. frontiersin.orgnih.gov The antimicrobial and antibiofilm potential of various synthetic heterocyclic compounds, including some pyridines, is an active field of study. mdpi.comnih.govmdpi.com However, a review of the scientific literature revealed no studies that have evaluated this compound for its ability to inhibit biofilm formation or for any broader antimicrobial properties.

Antifibrotic Activity in Stellate Cell Lines

Currently, there is no publicly available scientific literature detailing the direct antifibrotic activity of this compound in stellate cell lines. Research into the broader class of aminopyridine derivatives suggests potential for anti-inflammatory and tissue-remodeling effects, which are relevant to fibrotic processes. However, specific studies on this compound's impact on stellate cell activation, proliferation, and extracellular matrix deposition are not available in the public domain.

Voltage-Gated Sodium Channel Modulation in Cellular Assays

Voltage-gated sodium (Nav) channels are crucial for the generation and propagation of action potentials in excitable cells, making them a key target for therapeutic intervention in neurological disorders. mdpi.com The modulation of these channels, particularly isoforms found in the central nervous system like Nav1.1, Nav1.2, and Nav1.6, is a mechanism of action for many anticonvulsant and neuroprotective agents. mdpi.commdpi.com

While direct studies on this compound are not specified, research on related pyridine-containing compounds has demonstrated significant interaction with voltage-gated sodium channels. For instance, certain σ-receptor ligands have been shown to modulate the cardiac voltage-gated sodium channel Nav1.5 in both heterologous expression systems and native cardiac myocytes. nih.gov This modulation can lead to an inhibition of the sodium current (INa). nih.gov The mechanism often involves a complex interplay that does not rely on G proteins or phosphorylation. nih.gov

Furthermore, the activity of voltage-gated sodium channels can be influenced by pyridine nucleotides, which support the function of ancillary subunits. nih.gov The potential for this compound to interact with these channels is an area of interest for its potential therapeutic effects.

In Vivo Efficacy in Animal Models (Mechanistic Focus)

Preclinical Models of Inflammation

While specific in vivo studies on the anti-inflammatory effects of this compound are not detailed in available literature, the broader class of pyridine derivatives has shown promise in this area. nih.govresearchgate.net For example, novel 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated potent selective COX-2 inhibition, a key mechanism in reducing inflammation. nih.gov

Preclinical models of inflammation are essential for evaluating the therapeutic potential of new compounds. These models can range from acute inflammation induced by agents like carrageenan or acetic acid to more chronic models that mimic diseases such as rheumatoid arthritis. The evaluation in these models typically involves measuring reductions in edema, inflammatory cell infiltration, and levels of pro-inflammatory cytokines.

Preclinical Models of Epilepsy/Anticonvulsant Activity

The anticonvulsant properties of various chemical entities are often evaluated in preclinical models of epilepsy. Common models include the maximal electroshock (MES) test, which assesses a compound's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of a compound's ability to raise the seizure threshold. nih.govnih.gov

While data specific to this compound is not available, studies on other heterocyclic compounds provide insight into the potential mechanisms. For example, novel triazolopyrimidine derivatives have shown significant anticonvulsant activity in both MES and PTZ-induced seizure models, with some compounds demonstrating a higher protection index than established antiepileptic drugs. nih.gov The mechanism for some of these compounds is believed to involve the modulation of GABA receptors. nih.gov Similarly, certain pyrrolidine-2,5-dione derivatives have demonstrated broad-spectrum anticonvulsant effects, with a plausible mechanism being the inhibition of voltage-sensitive sodium channels. nih.govspringermedizin.de

Table 1: Common Preclinical Models for Anticonvulsant Activity

| Model | Description | Primary Endpoint |

|---|---|---|

| Maximal Electroshock (MES) | Induces tonic-clonic seizures via corneal or transauricular electrical stimulation. | Abolition of the hind limb tonic extensor component of the seizure. |

| Subcutaneous Pentylenetetrazole (scPTZ) | Chemical induction of clonic seizures by the GABAA antagonist pentylenetetrazole. | Failure to observe a single episode of clonic spasms of at least 5 seconds duration. |

Pharmacological Characterization in Non-Human Systems

The pharmacological characterization of a compound in non-human systems is a critical step in drug discovery. This involves a comprehensive evaluation of its mechanism of action, potency, and selectivity. For a compound like this compound, this would entail a battery of in vitro and in vivo assays.

In vitro studies would typically involve binding assays to a panel of receptors and enzymes to identify primary targets and potential off-target effects. Cellular assays using recombinant cell lines expressing specific ion channels or receptors would further delineate the functional activity of the compound.

In vivo pharmacological characterization in animal models, such as rodents, would assess the compound's effects on physiological systems and its efficacy in disease models. This would also include pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound is not publicly available, the general approach for related aminopyridine compounds involves assessing their effects on the central nervous system, cardiovascular system, and other organ systems to build a comprehensive pharmacological profile. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine |

| triazolopyrimidine |

Permeability Studies across Biological Barriers (e.g., PAMPA)

Similarly, a thorough search of the scientific literature yielded no specific studies on the permeability of this compound across biological barriers. There are no published reports on its performance in in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). The PAMPA model is a common high-throughput screening method used to predict the passive diffusion of compounds across the gastrointestinal tract and the blood-brain barrier. nih.gov However, no such experimental data for this compound has been made public.

Due to the absence of research findings, no data tables can be generated for the ADME or permeability characteristics of this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is employed to optimize the molecular geometry and to calculate various electronic properties. For 5-(2,3-Difluorophenyl)pyridin-2-amine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would determine the most stable conformation by minimizing the energy. ijcce.ac.ir

These calculations yield important data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electronic properties derived from DFT, such as total energy, dipole moment, and charge distribution, are essential for understanding the molecule's behavior. mdpi.com The presence of electronegative fluorine atoms and the amino group significantly influences the electronic landscape of the molecule.

Table 1: Calculated Geometric and Electronic Properties (Illustrative) (Note: This data is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -859.123 |

| Dipole Moment (Debye) | 3.45 |

| C-N (amino) Bond Length (Å) | 1.375 |

| C-F Bond Length (Å) | 1.350 |

| Dihedral Angle (Phenyl-Pyridine) (°) | 35.2 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, which acts as the electron donor. researchgate.net Conversely, the LUMO is likely distributed over the difluorophenyl ring, the electron-accepting portion of the molecule. This distribution dictates how the molecule will interact with other species. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative) (Note: This data is illustrative and based on FMO analyses of comparable heterocyclic compounds.)

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.89 | Aminopyridine moiety |

| LUMO | -1.25 | Difluorophenyl moiety |

| HOMO-LUMO Gap (ΔE) | 4.64 eV | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scale.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative potential is expected around the nitrogen atom of the pyridine (B92270) ring and the two fluorine atoms, indicating these are prime sites for electrophilic attack. researchgate.net The area around the hydrogen atoms of the amino group would exhibit the most positive potential, making it susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net This visual representation is crucial for understanding intermolecular interactions, particularly hydrogen bonding. youtube.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. nih.gov

For this compound, molecular docking simulations can be performed against various protein targets, such as kinases, which are often targeted by pyridine-based inhibitors. nih.gov The simulation predicts the most stable binding conformation and calculates a docking score, which is an estimation of the binding affinity. A more negative score typically indicates a stronger and more stable interaction. nih.gov The results would reveal how the ligand fits into the binding pocket of the protein, highlighting the specific interactions that stabilize the complex.

Docking analysis also identifies the key amino acid residues within the protein's active site that interact with the ligand. nih.govnih.gov For this compound, the amino group and the pyridine nitrogen are likely to act as hydrogen bond donors and acceptors, respectively. These groups could form crucial hydrogen bonds with polar residues like aspartate, glutamate, or serine in a protein's binding site.

The difluorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues. Furthermore, the aromatic nature of both the pyridine and phenyl rings allows for potential pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine. acs.orgnih.gov

Table 3: Predicted Interactions from a Hypothetical Docking Study (Illustrative) (Note: This data is illustrative, representing a hypothetical docking of the compound into a kinase active site.)

| Ligand Moiety | Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Aspartic Acid (ASP) |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Serine (SER) |

| Difluorophenyl Ring | Hydrophobic Interaction | Leucine (LEU), Valine (VAL) |

| Pyridine Ring | Pi-Pi Stacking | Phenylalanine (PHE) |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies employed to identify and optimize potential drug candidates. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity.

Identification of Novel Hit Compounds

The process of virtual screening involves searching large databases of chemical compounds to identify those that are most likely to bind to a drug target. This is often guided by a pharmacophore model. Without established and validated pharmacophore models for targets of this compound, the identification of novel hit compounds through this specific computational approach has not been reported in the available literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a compound and its complexes with biological macromolecules.

Conformational Sampling and Dynamics of the Compound

There are no specific molecular dynamics simulation studies in the public domain that focus on the conformational sampling and dynamics of this compound. Such studies would be valuable for understanding the flexibility of the molecule, the rotational barriers of its constituent rings, and the preferred spatial arrangements of its atoms, which are critical for its interaction with biological targets.

Ligand-Protein Complex Stability and Interactions

Detailed investigations into the stability and specific interactions of a this compound-protein complex via molecular dynamics are not currently available in published research. These simulations would typically follow a molecular docking study to predict the binding pose of the ligand in the active site of a protein. The subsequent MD simulation would then assess the stability of this binding pose over time and analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process aimed at creating a statistically robust equation that can forecast the biological activity of novel, unsynthesized compounds. nih.govbuecher.de For a series of molecules based on the this compound scaffold, the process would involve several key stages:

Data Set Assembly: A collection of pyridine derivatives with structurally similar cores to this compound is gathered. Crucially, this dataset must include experimentally determined biological activity data, such as the half-maximal inhibitory concentration (IC50), for a specific biological target. chemrevlett.com

Molecular Structure Optimization: The three-dimensional structure of each molecule in the dataset is generated and optimized using computational chemistry methods. Techniques like Density Functional Theory (DFT) are often employed to determine the most stable, low-energy conformation of each molecule. researchgate.netdergipark.org.tr

Descriptor Calculation: A wide array of molecular descriptors is calculated for each optimized structure. These numerical values represent the physicochemical, electronic, and steric properties of the molecules. ucsb.edunih.gov

Data Splitting: The full dataset is divided into a 'training set' and a 'test set'. The training set is used to build the QSAR model, while the test set, which is not used during model generation, serves to validate its predictive power on external compounds. basicmedicalkey.com

Model Generation and Validation: Using the training set, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is applied to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). derpharmachemica.com The resulting equation is then rigorously validated to ensure it is statistically significant and not a result of chance correlation. semanticscholar.org The final model can then be used to predict the activity of new compounds, guiding further research and development. bioscipublisher.com

Descriptors and Statistical Validation

The foundation of any QSAR model is built upon molecular descriptors and its reliability is confirmed through rigorous statistical validation.

Molecular Descriptors

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. They are categorized based on their dimensionality (1D, 2D, 3D) and the properties they describe, such as electronic, steric, and lipophilic features. drugdesign.orgprotoqsar.com For a predictive model of this compound and its analogs, a range of descriptors would be calculated to capture the structural variations responsible for differences in biological activity.

Illustrative Molecular Descriptors for a Hypothetical Series of Pyridin-2-amine Analogs This table presents hypothetical data to illustrate the types of descriptors used in a QSAR study. Values for the primary compound are based on available data, while values for analogs are representative.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| This compound | 208.19 | 2.58 | 38.91 | 1 | 2 |

| 5-(Phenyl)pyridin-2-amine | 170.21 | 2.15 | 38.91 | 1 | 2 |

| 5-(2,3-Dichlorophenyl)pyridin-2-amine | 241.09 | 3.29 | 38.91 | 1 | 2 |

| 5-(4-Fluorophenyl)pyridin-2-amine | 188.20 | 2.37 | 38.91 | 1 | 2 |

Statistical Validation

Once a QSAR model is developed, it must undergo rigorous statistical validation to assess its goodness-of-fit, stability, and predictive capability. basicmedicalkey.com Internal validation techniques, like leave-one-out cross-validation, assess the model's robustness, while external validation using an independent test set measures its ability to predict the activity of new compounds. buecher.dederpharmachemica.com

These computational approaches provide deep insights into the structure-activity relationships of a compound series, enabling a more rational and efficient design of novel molecules with desired biological activities. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "5-(2,3-Difluorophenyl)pyridin-2-amine". By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's connectivity and environment can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For "this compound," distinct signals are expected for the protons on the pyridine (B92270) ring and the difluorophenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the pyridine ring. The multiplicity of the signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and fluorine atoms, which helps to establish the substitution pattern. A broad singlet corresponding to the amine (-NH₂) protons is also anticipated.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Both the pyridine and difluorophenyl rings will show a set of signals. The carbons directly bonded to fluorine atoms will exhibit splitting (C-F coupling), which is a characteristic feature. The chemical shifts provide insight into the electronic structure of the carbon skeleton.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful technique for this compound. rsc.org It offers a wide chemical shift range and high sensitivity, making it excellent for detecting subtle changes in the molecular environment. rsc.orgmdpi.com The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2- and 3-positions of the phenyl ring. The coupling between these fluorine atoms (F-F coupling) and with nearby protons (H-F coupling) provides definitive structural information. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals. COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the link between the pyridine and difluorophenyl rings.

Interactive Data Table: Predicted NMR Data Note: The following table contains predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 8.0 - 8.2 | d | ~2.0 Hz | Pyridine H6 |

| ¹H | 7.6 - 7.8 | dd | ~8.5, 2.0 Hz | Pyridine H4 |

| ¹H | 7.1 - 7.4 | m | - | Phenyl H4', H5', H6' |

| ¹H | 6.5 - 6.7 | d | ~8.5 Hz | Pyridine H3 |

| ¹H | 4.5 - 5.5 | br s | - | -NH₂ |

| ¹³C | 158 - 160 | s | - | Pyridine C2 |

| ¹³C | 148 - 150 | s | - | Pyridine C6 |

| ¹³C | 135 - 145 | m | - | Phenyl C-F, Pyridine C4, C5 |

| ¹³C | 110 - 130 | m | - | Phenyl C-H, Pyridine C3 |

| ¹⁹F | -135 to -145 | m | - | Phenyl F2' or F3' |

| ¹⁹F | -150 to -160 | m | - | Phenyl F2' or F3' |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like "this compound," as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. tsijournals.com

The molecular formula for the compound is C₁₁H₈F₂N₂, which corresponds to a monoisotopic mass of approximately 206.07 Da. cymitquimica.com In a positive ion mode ESI-MS experiment, the primary ion observed would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 207.08.

Fragmentation Analysis: By inducing fragmentation (e.g., through collision-induced dissociation in tandem MS/MS experiments), characteristic fragmentation pathways can be studied. mdpi.com For aromatic amines and pyridines, common fragmentation involves cleavages adjacent to the C-N bonds and within the aromatic rings. libretexts.org Expected fragmentation of the [M+H]⁺ ion could involve the loss of small neutral molecules or radicals. The specific pattern of fragmentation provides a fingerprint that helps confirm the compound's identity. mdpi.comresearchgate.net

Interactive Data Table: Key Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈F₂N₂ | cymitquimica.com |

| Molecular Weight | 206.19 g/mol | cymitquimica.com |

| Monoisotopic Mass | 206.0706 Da | cymitquimica.comnih.gov |

| Predicted [M+H]⁺ Ion (m/z) | 207.0779 | nih.gov |

| Ionization Mode | ESI (Positive) | tsijournals.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: As a primary amine, two distinct stretching bands are expected in the region of 3300-3500 cm⁻¹. nist.gov These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ group. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic rings (both pyridine and phenyl) will show a series of sharp to medium absorptions in the 1450-1620 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1580-1650 cm⁻¹ range.

C-F Stretching: Strong absorption bands due to the C-F bonds are expected in the 1100-1300 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration is anticipated to be in the 1250-1335 cm⁻¹ range. researchgate.net

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Stretch | Aromatic C-H |

| 1580 - 1650 | Bend (Scissor) | Primary Amine (-NH₂) |

| 1450 - 1620 | Stretch | Aromatic C=C and C=N |

| 1250 - 1335 | Stretch | Aromatic C-N |

| 1100 - 1300 | Stretch | Aryl C-F |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would allow for the exact measurement of bond lengths, bond angles, and torsional angles within the "this compound" molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking of the aromatic rings, that dictate the crystal packing in the solid state. As of now, publicly available crystal structure data for this specific compound is not available.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for both the purification of "this compound" and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing the purity of non-volatile organic compounds. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. acs.orgresearchgate.net The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector. acs.org For preparative applications, HPLC can be used to isolate the compound from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of polar amine without derivatization, GC-MS could potentially be used. It separates compounds based on their volatility and interaction with a stationary phase, followed by mass spectrometry detection, which provides both retention time and mass data for identification.

Thermal Analysis for Phase Transitions (e.g., DSC, TGA)

Thermal analysis techniques are used to characterize the material's physical properties and stability as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For "this compound," a DSC scan would reveal its melting point as a sharp endothermic peak. diva-portal.org It can also detect other phase transitions, such as glass transitions if the material is amorphous, and provide information on the heat of fusion. at.uatandfonline.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of the compound. A TGA curve would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This information is critical for understanding the material's thermal limits. at.uarug.nl

Role in the Synthesis of Complex Molecular Architectures and Materials

A Versatile Building Block for Advanced Heterocyclic Systems

The structure of 5-(2,3-difluorophenyl)pyridin-2-amine lends itself to the construction of a variety of advanced heterocyclic systems. These systems are often the core scaffolds of molecules with significant biological activity or material properties.

Incorporation into Fused Ring Systems

This compound serves as a key starting material for the synthesis of fused ring systems, which are structures where multiple rings share one or more atoms. These complex architectures are of great interest in medicinal chemistry.

Imidazopyridines : The 2-aminopyridine (B139424) moiety within this compound is a crucial component for constructing imidazopyridine scaffolds. nih.gov Imidazopyridines are a prominent class of N-heterocycles found in numerous pharmaceuticals. nih.govacs.org The synthesis often involves the reaction of the aminopyridine with various reagents to form the fused imidazole (B134444) ring. nih.gov These methods can be catalyzed by light or metals, and recent developments have focused on more environmentally friendly photochemical approaches. nih.gov

Pyrrolopyridines : Similarly, the aminopyridine structure is fundamental to the synthesis of pyrrolopyridines, also known as azaindoles. nih.govenamine.net These compounds are bioisosteres of indoles and are widely explored as kinase inhibitors in drug discovery. nih.gov The synthesis can involve multi-step sequences, including cross-coupling reactions to build the desired aryl-substituted pyrrolopyridine framework. nih.gov

Precursor for Azaindoles and Other N-Heterocycles

Beyond the fused systems mentioned above, this compound is a precursor to a broader range of nitrogen-containing heterocyclic compounds (N-heterocycles). Azaindoles, for instance, are a class of bicyclic heterocycles that are isomers of indole, with one of the carbon atoms in the benzene (B151609) ring replaced by a nitrogen atom. thieme-connect.de The synthesis of various azaindole derivatives often starts from substituted pyridines, highlighting the utility of this compound. thieme-connect.de

The versatility of the aminopyridine starting material allows for the introduction of diverse functionalities, leading to a wide array of novel heterocyclic structures with potential applications in various fields of chemical and biological research. uni-rostock.deresearchgate.netnbuv.gov.ua

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy in modern medicinal chemistry for identifying lead compounds for drug development. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," against a biological target. nih.gov

This compound, with its relatively simple structure and desirable physicochemical properties, is an ideal candidate for inclusion in fragment libraries. The presence of the difluorophenyl group can enhance binding affinity and modulate properties like lipophilicity, while the aminopyridine portion provides a key interaction point with biological targets. The insights gained from how this fragment binds can guide the design and synthesis of more potent and selective drug candidates.

Potential in Materials Science Research

The application of this compound extends beyond the realm of life sciences into materials science.

An Article on the Future Research and Translational Perspectives of this compound

This article explores the future research directions and translational perspectives for the chemical compound this compound, focusing on its potential development beyond initial discovery and excluding clinical trial data. The subsequent sections delve into sustainable synthesis, mechanistic understanding, probe development, integration with artificial intelligence, preclinical optimization, and challenges in non-human model systems.

Q & A

Basic: What are common synthetic routes for preparing 5-(2,3-Difluorophenyl)pyridin-2-amine?

Methodological Answer:

The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:

- Step 1: Start with a halogenated pyridine core (e.g., 5-bromopyridin-2-amine).

- Step 2: Perform a Suzuki-Miyaura coupling with 2,3-difluorophenylboronic acid under palladium catalysis. Reaction conditions may involve Pd(PPh₃)₄, Na₂CO₃, and a solvent mixture (e.g., DME/H₂O) at 80–100°C for 12–24 hours .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (e.g., retention time ~1.58 minutes under SMD-TFA05 conditions) .

Key Considerations:

- Fluorine substituents may influence reaction rates due to their electron-withdrawing effects.

- Optimize stoichiometry to minimize byproducts like dehalogenated intermediates.

Advanced: How can coupling reactions be optimized to introduce the 2,3-difluorophenyl moiety?

Methodological Answer:

Advanced coupling strategies for aryl-aryl bond formation include:

- Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf), XPhos Pd G3) to enhance yield and reduce side reactions. Pd(OAc)₂ with SPhos ligand has shown efficacy in similar fluorinated systems .

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Additives like KF or Cs₂CO₃ improve boronic acid reactivity .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 1–2 hours at 120°C) while maintaining high yields (>80%) .

Data-Driven Example:

In a related synthesis, coupling 4-(trifluoromethyl)-2-(5-(trifluoromethyl)pyridin-3-yl)aniline with a pyridin-2-amine derivative achieved 85% yield using Pd(dba)₂ and XPhos ligand .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., [M+H]+ = ~235 m/z) and detect impurities. Use electrospray ionization (ESI) in positive mode .

- ¹H/¹⁹F NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and fluorine environments (δ -110 to -150 ppm for ortho/meta-F) .